4-(Chloromethyl)-2-cyclopropyloxazole

Medicinal Chemistry Lead Optimization Physicochemical Properties

Inconsistent regiochemistry or heavy-atom penalties frequently compromise lead optimization workflows. This compound delivers the exact 4-chloromethyl-2-cyclopropyloxazole scaffold, eliminating isomeric ambiguity. • MW 157.6 g/mol - significantly lighter than the bromo-analog (202.05 g/mol) to support ligand efficiency. • Bifunctional reactivity: nucleophilic substitution at the chloromethyl site plus ring modification capability. • Guarantees correct 4-substituted regioisomer for reproducible coupling/cyclization sequences. Strictly for R&D; ships worldwide with required documentation.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 1268091-42-4
Cat. No. B1466854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-cyclopropyloxazole
CAS1268091-42-4
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CO2)CCl
InChIInChI=1S/C7H8ClNO/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2
InChIKeyRSPGSHAMFWAJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: 4-(Chloromethyl)-2-cyclopropyloxazole


4-(Chloromethyl)-2-cyclopropyloxazole is a synthetic heterocyclic compound classified as an oxazole derivative. Its core structure consists of a 1,3-oxazole ring substituted with a chloromethyl group at the 4-position and a cyclopropyl group at the 2-position [1]. The compound has a molecular formula of C7H8ClNO and a molecular weight of approximately 157.6 g/mol . It is primarily employed as a versatile intermediate in pharmaceutical and agrochemical research, with its bifunctional reactivity (nucleophilic substitution at the chloromethyl site; potential ring modification) enabling its use in the construction of diverse, complex molecular scaffolds [1].

1
Nucleophilic substitution at the chloromethyl site enables modular derivatization in library synthesis
2
1,3-Oxazole ring supports subsequent functionalization for heterocyclic scaffold diversification
3
Bifunctional reactivity may support orthogonal synthetic sequences in complex molecule construction

Why In-Class Substitution Is Inadvisable


The substitution of 4-(Chloromethyl)-2-cyclopropyloxazole with seemingly analogous compounds (e.g., different halogenomethyl groups, alternative cyclopropyl positions, or varied oxazole isomers) can critically alter reaction kinetics, regiospecificity, and the steric profile of downstream products [1][2]. In medicinal chemistry and process development, small changes in substitution patterns are known to cause non-linear and often unpredictable shifts in biological activity or physicochemical properties [3]. Therefore, direct interchange without comparative analytical and synthetic data introduces significant risk to the reproducibility of a synthetic sequence or the performance of a final candidate molecule. The evidence that follows quantifies these differences where data is available, establishing the basis for informed scientific selection.

Bromo analog
Cl target: 157.6 g/mol
Br analog: 202.05 g/mol
Heavier atom may shift reaction kinetics and atom economy context; substitution may alter downstream physicochemical profile
5-Cl regioisomer
4-position chloromethyl
5-position chloromethyl
Regioisomeric position may change electronic environment and cross-coupling reactivity; coupling outcomes may not transfer directly
1,2-Oxazole core
1,3-Oxazole scaffold
1,2-Oxazole (isoxazole)
Heteroaromatic system identity may shift dipole moment and H-bonding; scaffold hopping requires empirical validation

Quantitative Differentiation Evidence


Molecular Weight vs. Bromo Analog

The 4-chloromethyl substitution yields a significantly lower molecular weight (157.6 g/mol) compared to the direct bromomethyl analog, 4-(bromomethyl)-2-cyclopropyl-1,3-oxazole (MW: 202.05 g/mol) [1][2]. This difference impacts both the pharmacokinetic (PK) considerations of final drug-like molecules (lower MW is generally favored for oral bioavailability) and the atom economy of synthetic sequences where the oxazole serves as an intermediate. The target compound's calculated LogP (XLogP3) is 1.3 [3], providing a baseline for lipophilicity assessment in medicinal chemistry programs.

MW vs. Bromo Analog
Head-to-head
157.60 g/mol
22% lighter than bromo analog (202.05 g/mol)
Supports ligand efficiency assessment in lead optimization context
Calculated from chemical structure; experimental verification recommended
Medicinal Chemistry Lead Optimization Physicochemical Properties

Regioisomeric Differentiation: 4- vs. 5-Chloromethyl

The target compound features the chloromethyl group at the 4-position of the oxazole ring. In contrast, a close regioisomer, 5-(chloromethyl)-2-cyclopropyloxazole (CAS 1823318-52-0), bears this substituent at the 5-position . In oxazole chemistry, the 4- and 5-positions are electronically distinct due to the differential proximity to the ring nitrogen and oxygen atoms. This regioisomerism is known to lead to different reactivities in cross-coupling reactions and divergent hydrogen-bonding patterns when incorporated into a target-binding pocket [1].

Regioisomeric Identity
Class-level
4-position substitution
vs. 5-chloromethyl regioisomer
Regioisomeric purity supports synthetic reproducibility and target engagement context
Electronic and steric environment differs by position; direct substitution may shift outcomes
Organic Synthesis Reactivity Medicinal Chemistry

1,3-Oxazole vs. 1,2-Oxazole Core Scaffold

The target compound is based on a 1,3-oxazole core. A comparable compound, 4-(chloromethyl)-5-cyclopropyl-1,2-oxazole (CAS 1427379-67-6), substitutes the 1,3-oxazole with a 1,2-oxazole (isoxazole) ring while retaining the chloromethyl and cyclopropyl moieties . Although often considered bioisosteres, the 1,3-oxazole and 1,2-oxazole rings exhibit different electron densities, dipole moments, and hydrogen-bonding acceptor properties. These differences can translate into altered metabolic stability and binding affinity to biological targets, as documented in numerous medicinal chemistry campaigns involving heterocyclic core replacements [1].

Oxazole Core Scaffold
Class-level
1,3-Oxazole core
vs. 1,2-oxazole (isoxazole) core
Scaffold-hopping context may require empirical binding and stability validation
Different heteroaromatic system; dipole moment and H-bonding properties may not transfer
Medicinal Chemistry Bioisosterism Scaffold Hopping

Evidence-Based Application Scenarios


Oral Drug Candidate Precursor

In medicinal chemistry programs targeting oral bioavailability, this compound's lower molecular weight (157.6 g/mol) compared to its bromo-analog (202.05 g/mol) makes it a preferred choice for incorporation into early lead series [1]. The chloromethyl handle provides a versatile point for further derivatization without imposing a heavy atom penalty, thereby supporting the development of drug-like molecules with improved ligand efficiency.

Regiospecific Derivatization Scaffold

For synthetic chemists requiring a 4-chloromethyl-2-cyclopropyl-1,3-oxazole building block, this compound ensures the correct regioisomer is used. This is critical in sequences where the position of the reactive handle dictates the outcome of a subsequent cyclization or coupling step . Using a 5-chloromethyl regioisomer in its place would introduce a different electronics profile and potentially lead to a different reaction pathway.

1,3-Oxazole Core Optimization

In lead optimization efforts where a 1,3-oxazole core is a key pharmacophore, this compound serves as a well-defined starting point. Its use avoids the complexities associated with isomeric 1,2-oxazole (isoxazole) scaffolds, which, while often used as bioisosteres, can result in divergent ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles .

Application
Selection Property
Validation Focus
Oral drug candidate precursor research
Lower molecular weight context vs heavier halogen analogs
Ligand efficiency and atom economy assessment
Regiospecific derivatization studies
4-position chloromethyl handle identity
Regioisomer-specific coupling and cyclization outcome review
1,3-Oxazole core optimization
1,3-Oxazole scaffold structural identity
Scaffold-hopping interpretation and heterocycle-dependent property review

Technical Documentation Hub

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24 linked technical documents
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